
Spectroscopic Profile of Ethyl Phenethyl Ether:
A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl phenethyl ether

Cat. No.: B160851 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
phenethyl ether, a key aromatic compound relevant in various fields of chemical research and

development. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug

development professionals a critical resource for the identification, characterization, and quality

control of this compound.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of ethyl phenethyl ether.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.28 m - 2H Ar-H

7.22 m - 3H Ar-H

3.63 t 7.5 2H -O-CH₂-CH₂-Ph

3.50 q 7.5 2H -O-CH₂-CH₃

2.90 t 7.5 2H -O-CH₂-CH₂-Ph

1.20 t 7.5 3H -O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

139.0 Quaternary Ar-C

128.9 Ar-CH

128.3 Ar-CH

126.1 Ar-CH

71.6 -O-CH₂-CH₂-Ph

66.2 -O-CH₂-CH₃

36.4 -O-CH₂-CH₂-Ph

15.2 -O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data
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m/z Interpretation

150 [M]⁺ (Molecular Ion)

105 [M - C₂H₅O]⁺ or [C₆H₅CH₂CH₂]⁺

Ionization Method: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Interpretation

~3080-3030 C-H stretch (aromatic)

~2970-2850 C-H stretch (aliphatic)

~1600, ~1495, ~1450 C=C stretch (aromatic ring)

~1115 C-O-C stretch (ether)

~750, ~700 C-H bend (aromatic, monosubstituted)

Note: The IR data is based on typical values for similar aromatic ethers and requires

experimental verification for ethyl phenethyl ether.

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques. The

following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of ethyl phenethyl ether in a deuterated solvent, typically chloroform-d (CDCl₃), is

prepared. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 or 500 MHz). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically

used as a reference. Standard pulse sequences are utilized for data acquisition.[1]

Infrared (IR) Spectroscopy
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The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the

analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is

recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is

recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental

interferences.

Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry

(GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from

any impurities on a capillary column. The separated compound then enters the mass

spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[1]

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a generalized workflow for spectroscopic analysis.
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Click to download full resolution via product page

Caption: A simplified workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and the structural information they

provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Phenethyl Ether: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160851#spectroscopic-data-of-ethyl-phenethyl-ether-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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